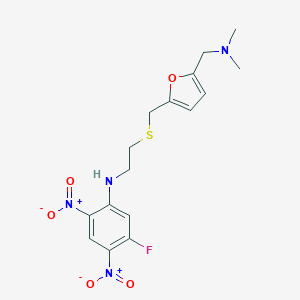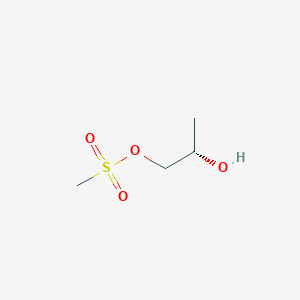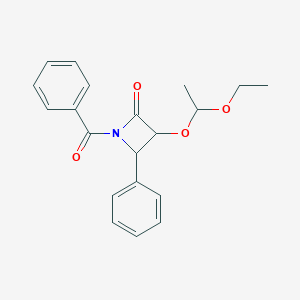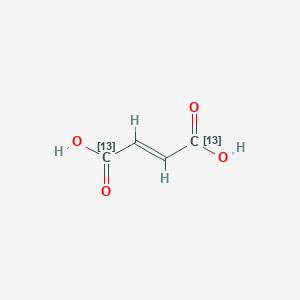
富马酸-1,4-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fumaric Acid-1,4-13C2 is a labeled form of fumaric acid, where the carbon atoms at positions 1 and 4 are replaced with the carbon-13 isotope. This compound has the molecular formula HOO13CCH=CH13COOH and a molecular weight of 118.06 g/mol . It is primarily used in scientific research as a tracer in metabolic studies due to its isotopic labeling .
科学研究应用
Fumaric Acid-1,4-13C2 is widely used in scientific research, particularly in the following fields:
作用机制
Target of Action
The primary targets of Fumaric Acid-1,4-13C2 are enzymes involved in the tricarboxylic acid cycle (TCA cycle), such as Malate Dehydrogenase , Fumarate Reductase Flavoprotein Subunit , and NAD-dependent Malic Enzyme . These enzymes play crucial roles in energy production and other metabolic processes within the cell.
Mode of Action
Fumaric Acid-1,4-13C2 interacts with its targets by participating in their catalytic processes. For instance, in the TCA cycle, it is converted to malate by the enzyme fumarase, and then to oxaloacetate by malate dehydrogenase . These reactions result in the production of NADH, which is used in the electron transport chain to generate ATP, the cell’s main energy currency.
Biochemical Pathways
Fumaric Acid-1,4-13C2 is involved in the TCA cycle, a central metabolic pathway that provides energy, reducing power, and biosynthetic precursors for the cell . The compound’s conversion to malate and then to oxaloacetate is a key part of this cycle, linking the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to the production of ATP.
Pharmacokinetics
Fumaric acid, the parent compound, is known to be rapidly metabolized and has a wide distribution in the body . The bioavailability of Fumaric Acid-1,4-13C2 may be influenced by factors such as its formulation, the route of administration, and the individual’s metabolic rate.
Result of Action
The action of Fumaric Acid-1,4-13C2 in the TCA cycle contributes to the production of ATP, supporting cellular energy needs. Additionally, its involvement in the cycle can influence other metabolic processes, such as amino acid synthesis and lipid metabolism .
生化分析
Biochemical Properties
The compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Temporal Effects in Laboratory Settings
Future studies should focus on the changes in the effects of this product over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
准备方法
Synthetic Routes and Reaction Conditions
Fumaric Acid-1,4-13C2 can be synthesized by reacting maleic anhydride with a 13C-labeled precursor. The reaction typically involves heating maleic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid, under a nitrogen atmosphere at temperatures ranging from 140°C to 220°C . After the reaction, the mixture is cooled, and fumaric acid crystals are obtained through crystallization and centrifugation .
Industrial Production Methods
Industrial production of fumaric acid generally involves the isomerization of maleic acid. This process can be catalyzed by various agents, including thiourea, ammonium persulfate, and metal salts . The reaction is carried out in a fluidized-bed or fixed-bed reactor, where maleic anhydride is oxidized to maleic acid, which is then isomerized to fumaric acid .
化学反应分析
Types of Reactions
Fumaric Acid-1,4-13C2 undergoes several types of chemical reactions, including:
Oxidation: Fumaric acid can be oxidized to produce malic acid or other dicarboxylic acids.
Reduction: It can be reduced to succinic acid under hydrogenation conditions.
Substitution: Fumaric acid can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can react with fumaric acid under acidic or basic conditions.
Major Products
Oxidation: Malic acid, maleic acid.
Reduction: Succinic acid.
Substitution: Various substituted fumarates depending on the nucleophile used.
相似化合物的比较
Fumaric Acid-1,4-13C2 can be compared with other isotopically labeled compounds such as:
Fumaric Acid-13C4: Contains four carbon-13 atoms, making it more extensively labeled.
Sodium Fumarate-1,4-13C2: The sodium salt form of fumaric acid-1,4-13C2.
Fumaric Acid-2,3-13C2: Labeled at positions 2 and 3 with carbon-13.
Fumaric Acid-1,4-13C2 is unique due to its specific labeling at positions 1 and 4, which allows for precise tracking of these carbon atoms in metabolic studies .
属性
IUPAC Name |
(E)-(1,4-13C2)but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-ZWWDXPBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[13C](=O)O)\[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96503-56-9 |
Source


|
| Record name | 96503-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

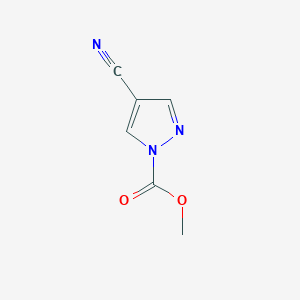
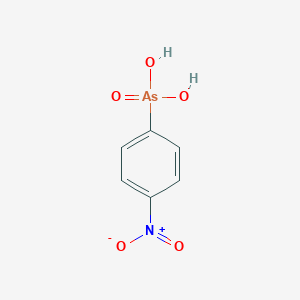
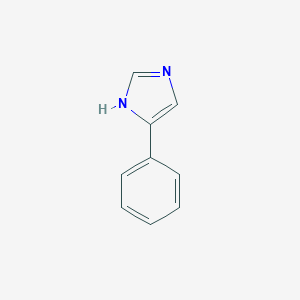
![5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE](/img/structure/B135207.png)


![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
